molecular formula C9H7NO2S B1603606 Methyl thieno[3,2-C]pyridine-2-carboxylate CAS No. 478149-07-4

Methyl thieno[3,2-C]pyridine-2-carboxylate

Cat. No.: B1603606
CAS No.: 478149-07-4
M. Wt: 193.22 g/mol
InChI Key: HAAMRBSFJYFWFW-UHFFFAOYSA-N
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Description

“Methyl thieno[3,2-C]pyridine-2-carboxylate” is a compound that has been studied for its potential applications in medicinal chemistry . It has been found to have antiangiogenic properties and is known as an active multikinase inhibitor, currently approved for the treatment of different types of cancers . It has also been synthesized as a potential anti-inflammatory agent .


Synthesis Analysis

This compound has been synthesized by C-C Pd-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromothieno [3,2-b]pyridine-2-carboxylate with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts or boronic acids .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thieno[2,3-c]pyridine scaffold. The InChI code for this compound is 1S/C9H8NO2S/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7/h2-5,13H,1H3 .

Scientific Research Applications

Fluorescence Studies in Antitumor Compounds

Methyl thieno[3,2-C]pyridine-2-carboxylate derivatives have been evaluated for their photophysical properties, especially in the context of antitumor applications. These compounds demonstrate reasonable fluorescence quantum yields and solvatochromic behavior. They have been studied for their potential as antitumor agents, especially when incorporated into lipid membranes and nanoliposome formulations, showing promising properties for drug delivery applications (Carvalho et al., 2013).

Antitumor Activity

The compound and its derivatives have been synthesized and tested for antitumoral activity against various human tumor cell lines. These studies have helped in understanding the structure-activity relationships, demonstrating significant antitumoral properties and potential for use in cancer treatment (Queiroz et al., 2010).

Cell Cycle Alteration and Apoptosis

Research has shown that certain derivatives of this compound can alter the normal cell cycle distribution and induce apoptosis in tumor cell lines. This finding is crucial for understanding how these compounds might be used to combat cancer cells effectively (Queiroz et al., 2011).

Synthesis and Reactivity

The compound has been utilized in various synthetic pathways to create new functionalized derivatives and heterocyclic systems. These synthesis pathways have expanded the potential applications of the compound in medicinal chemistry (Sahu et al., 2016).

Hepatocellular Carcinoma (HCC) Treatment

The derivatives of this compound have been evaluated for their effectiveness against hepatocellular carcinoma. This research is vital for developing new therapeutic agents for treating complex cancers resistant to standard treatments (Abreu et al., 2011).

Interaction with Proteins

The interaction of this compound with proteins, such as bovine serum albumin (BSA) and the multidrug resistance protein MDR1, has been monitored through fluorescence studies. This research is essential for understanding the drug's behavior in biological systems and its potential as an antitumoral drug (Costa et al., 2014).

Biochemical Analysis

Biochemical Properties

Methyl thieno[3,2-C]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with non-receptor tyrosine kinases such as Src, which are implicated in various diseases including cancer and osteoporosis . The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating downstream signaling pathways. Additionally, this compound has been found to interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit the growth of various human tumor cell lines, including breast adenocarcinoma (MCF-7), melanoma (A375-C5), non-small cell lung cancer (NCI-H460), and hepatocellular carcinoma (HepG2) . The compound induces apoptosis and alters the cell cycle, causing a decrease in the percentage of cells in the G0/G1 phase. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as Src kinase, inhibiting their catalytic activity . This binding disrupts the normal phosphorylation events required for signal transduction, leading to altered cellular responses. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard storage conditions, but its activity can degrade over time when exposed to light and heat . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell growth and prolonged induction of apoptosis in cancer cells. The compound’s efficacy may diminish over extended periods due to potential degradation and reduced bioavailability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. There is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various cellular components . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its biological effects. For instance, its presence in the nucleus allows it to modulate gene expression by interacting with DNA and transcription factors.

Properties

IUPAC Name

methyl thieno[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)8-4-6-5-10-3-2-7(6)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAMRBSFJYFWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621967
Record name Methyl thieno[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478149-07-4
Record name Thieno[3,2-c]pyridine-2-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478149-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl thieno[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl thieno[3,2-c]pyridine-2-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 4-chloropyridine-3-carboxaldehyde (D-1) (1.4 g, 10 mmol) dissolved in DMF (10 mL) and water (1 mL) were added K2CO3 (1.66 g, 12 mmol) and methyl thioglycolate (1.07 mL, 12 mmol) portion-wise. The reaction mixture was stirred at 45° C. overnight and then quenched with cold water. The flask was placed on ice to enhance precipitation. The precipitate was collected by filtration and air-dried to afford the title compound (1.23 g). MS (m/z): 194 (M+1)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
1.07 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-pyridine-3-carbaldehyde (1.50 g, 8.06 mmol) in DMF (10 mL) and water (1 mL) was added K2CO3 (1.34 g, 9.68 mmol) and methyl thioglycolate (0.87 mL, 9.68 mmol). The mixture was heated at 45° C. for 18 hours. The reaction mixture was removed from the heating bath and diluted with water (50 mL). After 1 hour, the fluffy solid that formed was filtered and washed with water. The material thus obtained was dried in a 60° C. vacuum oven to a constant weight of 0.92 g (59%). MS m/z 194 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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